stannane CAS No. 185145-44-2](/img/structure/B14257842.png)
[1-(Benzenesulfinyl)ethyl](tributyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfinyl)ethylstannane: is an organotin compound characterized by the presence of a benzenesulfinyl group attached to an ethyl chain, which is further bonded to a tributylstannane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfinyl)ethylstannane typically involves the reaction of benzenesulfinyl chloride with an ethyltributylstannane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure complete conversion and high yield of the desired product .
Industrial Production Methods: Industrial production of 1-(Benzenesulfinyl)ethylstannane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfinyl)ethylstannane undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted organotin compounds .
Scientific Research Applications
Chemistry: In chemistry, 1-(Benzenesulfinyl)ethylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex organotin compounds .
Biology and Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and development .
Industry: In the industrial sector, 1-(Benzenesulfinyl)ethylstannane is used in the production of specialty chemicals and materials. It is also utilized in the manufacturing of polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(Benzenesulfinyl)ethylstannane involves its interaction with molecular targets through the benzenesulfinyl group. This group can undergo various chemical transformations, allowing the compound to participate in different biochemical pathways. The tributylstannane moiety enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .
Comparison with Similar Compounds
Tributyltin hydride: Known for its use as a radical reducing agent.
Tributyl(1-ethoxyvinyl)tin: Used in Stille coupling reactions and as an electrophilic methyl ketone equivalent.
Uniqueness: 1-(Benzenesulfinyl)ethylstannane is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other organotin compounds that lack this functional group .
Properties
CAS No. |
185145-44-2 |
|---|---|
Molecular Formula |
C20H36OSSn |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
1-(benzenesulfinyl)ethyl-tributylstannane |
InChI |
InChI=1S/C8H9OS.3C4H9.Sn/c1-2-10(9)8-6-4-3-5-7-8;3*1-3-4-2;/h2-7H,1H3;3*1,3-4H2,2H3; |
InChI Key |
PHFRTZMUWZPGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


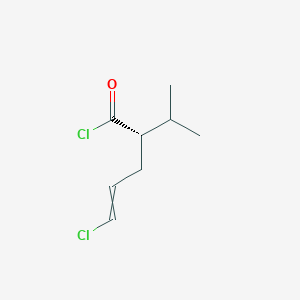

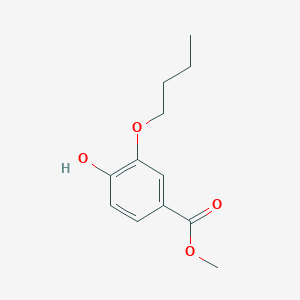
![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
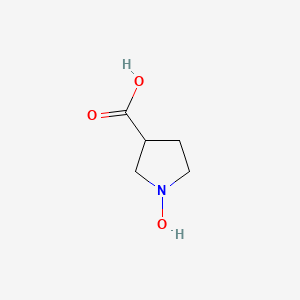

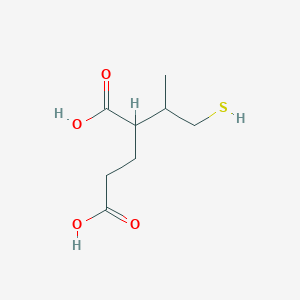
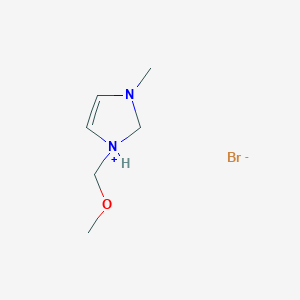
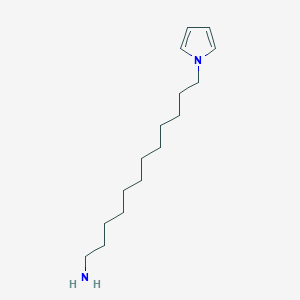

![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)

![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)
![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
